KadsufolinB

Description

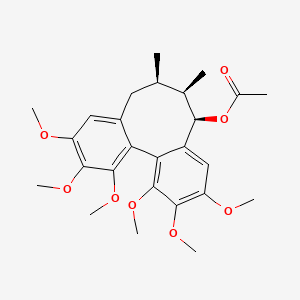

Kadsufolin B is a naturally occurring lignan derivative isolated from plants of the Kadsura genus, which is renowned for its bioactive compounds with anti-inflammatory, antioxidant, and cytotoxic properties. Lignans like Kadsufolin B typically feature a dibenzylbutyrolactone skeleton, with variations in substituents (e.g., methoxy, hydroxyl, or benzodioxole groups) influencing their bioactivity and physicochemical properties .

Properties

Molecular Formula |

C26H34O8 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

[(8R,9R,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] acetate |

InChI |

InChI=1S/C26H34O8/c1-13-10-16-11-18(28-4)23(30-6)25(32-8)20(16)21-17(22(14(13)2)34-15(3)27)12-19(29-5)24(31-7)26(21)33-9/h11-14,22H,10H2,1-9H3/t13-,14-,22-/m1/s1 |

InChI Key |

ISLQVAYBODUVGJ-XDEPDNQISA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@H]1C)OC(=O)C)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C)OC)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadsufolinB involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the mechanochemical approach, which utilizes mechanical energy to induce chemical reactions. This method can effectively improve the dispersion and adsorption capacities of the compound . Another method involves the fusion of precursor materials with sodium hydroxide, followed by hydrothermal crystallization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale mechanochemical processes or fusion methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled reaction conditions is crucial to achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: KadsufolinB undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

KadsufolinB has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its use as a biomarker. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of KadsufolinB involves its interaction with specific molecular targets and pathways. It acts as an adsorptive agent, binding to water, toxins, and bacteria, which contributes to its effects in reducing fluid loss and firming stools . The molecular targets and pathways involved in its action are still being studied, but it is known to interact with various cellular components and influence biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize Kadsufolin B, we compare it with two structurally related compounds: Kadsurin A analogue-1 (CAS 155551-59-0) and CAS 1046861-20-4 , a boronic acid derivative. Key parameters include molecular properties, solubility, and bioactivity predictors.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Lipophilicity and Bioavailability: Kadsurin A analogue-1 and CAS 1046861-20-4 share similar LogP values (~2.15), suggesting moderate membrane permeability. All three compounds have moderate bioavailability scores (~0.55), indicating suboptimal absorption but possible utility in targeted delivery systems .

Structural Impact on Solubility :

- The boronic acid derivative (CAS 1046861-20-4) shows higher aqueous solubility (0.24 mg/mL) due to polar functional groups, whereas lignans like Kadsufolin B and Kadsurin A analogue-1 exhibit lower solubility, necessitating formulation optimization (e.g., DMSO stock solutions or lipid-based carriers) .

Bioactivity Predictors :

- Kadsurin A analogue-1 lacks P-glycoprotein (P-gp) substrate behavior, reducing efflux pump-mediated resistance, a trait likely shared by Kadsufolin B given structural similarities .

- In contrast, CAS 1046861-20-4’s halogen substituents may confer electrophilic reactivity, enhancing interactions with biological targets but increasing toxicity risks .

Methodological Considerations for Comparative Studies

The evidence underscores the importance of standardized analytical and comparative methodologies:

- Analytical Validation : Advanced techniques (e.g., HPLC-MS) are critical for resolving structurally similar lignans, as highlighted in supplementary methods from .

- Indirect Comparisons : Meta-analyses or computational modeling (e.g., QSAR) are recommended when direct head-to-head studies are unavailable, aligning with regulatory guidelines in .

- Regulatory Frameworks : emphasizes the need for rigorous reference standards when evaluating bioequivalence, which applies to natural product derivatives like Kadsufolin B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.